molecular formula C6H3ClF3NOS B1427360 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide CAS No. 1823184-14-0

3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide

Cat. No. B1427360
M. Wt: 229.61 g/mol
InChI Key: AEFQFKAKNGJHGZ-UHFFFAOYSA-N
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Description

3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide is a chemical compound used in diverse scientific research. Its unique properties enable applications in pharmaceutical development, catalysis, and material science. It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .

Scientific Research Applications

Synthesis and Characterization

The compound "3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide" and its related derivatives are extensively used in the synthesis and characterization of novel chemical structures. These compounds act as precursors or intermediates in the synthesis of various heterocyclic compounds. For instance, 3-Mercapto-2(1H)-pyridinone can be synthesized from 2-tert-butylthiazolo[4,5-b]pyridine and further used to synthesize novel azaphenoxathiine systems (Smith, Anderson, & Matthews, 1996). Similarly, 2-Mercapto-3-benzyloxypyridine, an important intermediate of the herbicide trifloxysulfuron, was synthesized through a practical method yielding high returns (Lou Jiang-song, 2006).

Interaction with Iodine

The interaction of derivatives of 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide with iodine has been studied, revealing complex formation and potential applications. For example, the study of the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine led to the formation of a new salt bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide, which was characterized by X-ray diffraction (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Synthesis of Pyridine Derivatives

The compound is also involved in the synthesis of various pyridine derivatives with potential applications. For instance, the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and the corresponding 5-oxides through a microwave-assisted treatment was demonstrated, showing the versatility of these compounds in synthesizing complex molecules (Palka et al., 2014).

Applications in Catalysis

Moreover, these compounds have found applications in catalysis. For instance, CH(3)Re(O)(SR)(2)PPh(3), derived from 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide, catalyzes the efficient transfer of an oxygen atom from a wide range of ring-substituted pyridine N-oxides to triphenylphosphine, indicating its potential as a catalyst in organic reactions (Wang & Espenson, 2000).

properties

IUPAC Name

3-chloro-1-hydroxy-5-(trifluoromethyl)pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NOS/c7-4-1-3(6(8,9)10)2-11(12)5(4)13/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFQFKAKNGJHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)N(C=C1C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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